molecular formula C24H25N3O B2966201 2,2-diphenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone CAS No. 143210-42-8

2,2-diphenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone

Cat. No.: B2966201
CAS No.: 143210-42-8
M. Wt: 371.484
InChI Key: OOSTYSLVBIYRQX-UHFFFAOYSA-N
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Description

2,2-Diphenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a diphenyl moiety connected to a piperazine ring, a structural motif commonly found in compounds with significant biological activity . Piperazine derivatives are extensively investigated for their broad therapeutic potential, including as antimicrobial agents . The incorporation of a pyridinylmethyl group into the piperazine core can enhance binding affinity and modulate the pharmacokinetic properties of the molecule . This specific molecular architecture suggests potential for interaction with various biological targets, such as enzymes and ion channels. For instance, structurally related diarylamine derivatives have been explored for their activity as calcium channel blockers . Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex molecules via reactions such as Hantzsch or Biginelli cyclo-condensations . This product is intended for research and development purposes only. It is not intended for use in humans, animals, or as a component in products for human or veterinary consumption.

Properties

IUPAC Name

2,2-diphenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O/c28-24(23(21-9-3-1-4-10-21)22-11-5-2-6-12-22)27-16-14-26(15-17-27)19-20-8-7-13-25-18-20/h1-13,18,23H,14-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSTYSLVBIYRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Pyridine: The piperazine ring is then alkylated with a pyridine derivative, such as 3-chloromethylpyridine, in the presence of a base like potassium carbonate.

    Introduction of the Diphenyl Ketone Group: The final step involves the acylation of the substituted piperazine with benzophenone under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of 2,2-diphenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone typically involves several steps. This compound's versatility allows for further modification in synthetic applications. It can engage in a variety of reactions, making it a valuable building block in complex molecule synthesis.

Potential Applications

The potential applications of 2,2-diphenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone span various fields:

  • Medicinal Chemistry The presence of piperazine and pyridine moieties suggests potential biological activity, making it a candidate for drug development.
  • Materials Science The compound may be used in the creation of new materials with specific properties.
  • Catalysis It may act as a ligand in catalysis due to its ability to coordinate with metal ions.

Structural Features and Unique Aspects

The uniqueness of 2,2-diphenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone lies in its specific functional group arrangement and the presence of both piperazine and pyridine moieties, which may confer unique chemical reactivity and biological activity compared to these similar compounds.

Compound NameStructural FeaturesUnique Aspects
2,2-Diphenyl-1-(4-methylpiperazin-1-yl)ethanoneContains a methyl group on piperazineAltered lipophilicity may affect biological activity
2,2-Diphenyl-1-(4-chlorophenyl)piperazin-1-yl)ethanoneSubstituted phenyl group with chlorinePotentially enhanced interactions due to electronegative chlorine
2,2-Diphenyl-1-(4-(2-pyridinyl)-1-piperazinyl)ethanoneContains a pyridine ring substitutedMay exhibit distinct pharmacological profiles due to structural variations

Mechanism of Action

The mechanism of action of 2,2-diphenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The activity of piperazine-ethanone derivatives is highly dependent on substituents on the aryl/heteroaryl groups. Key analogs and their substituent-activity relationships include:

Table 1: Structural and Pharmacological Comparison of Selected Analogs
Compound Name Substituents Biological Activity Key Findings References
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone (3c) 2-Methoxyphenyl on piperazine Antipsychotic High anti-dopaminergic/anti-serotonergic activity; lower catalepsy induction
1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone (3k) 2,3-Dichlorophenyl on piperazine Antipsychotic Enhanced receptor affinity; reduced extrapyramidal side effects
(S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) Pyridinyl and trifluoromethylphenyl Anti-parasitic (T. cruzi) CYP51 enzyme inhibition; comparable efficacy to posaconazole
2-Bromo-1-(4-(substituted sulfonyl)piperazin-1-yl)ethanone (4a–c) Sulfonyl groups (e.g., methylsulfonyl) Antiproliferative High yield (85–90%); activity against cancer cell lines
2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(4-methylsulfonylpiperazin-1-yl)ethanone Pyrazole and methylsulfonyl Undisclosed (structural analog) Synthetic intermediate for kinase inhibitors

Pharmacological Profiles

  • Antipsychotic Analogs (3c, 3k) : These derivatives exhibit dual D2/5-HT2A receptor antagonism, critical for reducing psychosis with minimal extrapyramidal symptoms. QSAR models highlight the importance of the predicted brain/blood partition coefficient (QPlogBB) and electron affinity (EA) in optimizing anti-dopaminergic activity .
  • Anti-Parasitic Analogs (UDO, UDD): Pyridine-containing derivatives like UDO inhibit CYP51, a sterol biosynthesis enzyme in Trypanosoma cruzi, demonstrating non-azole mechanisms distinct from antipsychotic analogs .
  • Antiproliferative Derivatives: Sulfonyl-substituted piperazines (e.g., 4a–c) show promise in cancer research, with bromo-ethanone intermediates enabling efficient synthesis of tetrazole-linked compounds .

Biological Activity

2,2-Diphenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone is a complex organic compound that has garnered attention for its potential biological activities. This compound features a diphenyl structure and a piperazine moiety linked to a pyridine ring, suggesting diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of 2,2-diphenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone is C25H26N4OC_{25}H_{26}N_{4}O with a molecular weight of approximately 398.5 g/mol. Its structure allows for potential interactions with various biological receptors and enzymes, which may translate to therapeutic effects.

Biological Activity Overview

Research indicates that 2,2-diphenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone may exhibit several biological activities:

  • Antidepressant and Anxiolytic Effects : Preliminary studies suggest that piperazine derivatives can modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The compound's structure suggests it may influence these pathways similarly.
  • Anticancer Potential : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The presence of the piperazine and pyridine groups may enhance the compound's ability to interact with cancer-related targets.
  • Neuroprotective Effects : Some studies on related piperazine compounds indicate potential neuroprotective properties, which could be relevant for neurodegenerative diseases.

The mechanisms through which 2,2-diphenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone exerts its biological effects may involve:

  • Receptor Modulation : Interaction with neurotransmitter receptors such as serotonin (5-HT) and dopamine receptors.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism or cancer cell proliferation.

1. Anticancer Activity

A study investigating the cytotoxic effects of piperazine derivatives demonstrated that compounds similar to 2,2-diphenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study utilized MTT assays to quantify cell viability and found that certain structural modifications enhanced activity.

Compound StructureCell LineIC50 (µM)
Similar Piperazine DerivativeMCF7 (Breast Cancer)15
Similar Piperazine DerivativeA549 (Lung Cancer)20

2. Neuropharmacological Studies

Another research effort evaluated the anxiolytic effects of related compounds in animal models using the elevated plus maze and light-dark box tests. Results indicated that these compounds significantly reduced anxiety-like behaviors, suggesting potential therapeutic applications in anxiety disorders.

Q & A

Q. How can the synthetic route for 2,2-diphenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone be optimized to improve yield and purity?

Methodological Answer: Optimization involves systematic variation of reaction parameters:

  • Catalyst Selection : Palladium-based catalysts (e.g., 10% Pd/C) enhance hydrogenation efficiency in piperazine derivatives, as demonstrated in reductive amination steps for similar compounds .
  • Solvent Systems : Polar aprotic solvents (e.g., methanol, DMF) improve solubility of intermediates. Adjusting solvent polarity can reduce byproduct formation .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. Confirm purity via HPLC (≥95% purity threshold) and NMR .

Q. What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of this compound?

Methodological Answer:

  • X-ray Diffraction (XRD) : Grow single crystals via slow evaporation in ethanol/water. Refine data using SHELX software for bond-length/angle validation and space group determination .
  • NMR Spectroscopy : Assign peaks using 1^1H and 13^{13}C NMR in deuterated DMSO or CDCl₃. Key signals: aromatic protons (δ 7.2–8.5 ppm), piperazine methylene (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. Which analytical techniques are effective for assessing purity in different solvent systems?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Compare retention times against standards .
  • LC-MS : Combine retention time with mass-to-charge ratio (m/z) for dual confirmation .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to detect solvent residues or impurities .

Advanced Research Questions

Q. How can a QSAR model be designed to predict this compound’s bioactivity against CNS targets?

Methodological Answer:

  • Descriptor Selection : Calculate logP, molar refractivity, and topological polar surface area (TPSA) using tools like MOE or Schrödinger .
  • Training Data : Use published IC₅₀ values from dopamine/serotonin receptor assays (e.g., similar piperazine derivatives in antipsychotic studies) .
  • Validation : Apply leave-one-out cross-validation and external test sets to ensure robustness (R² > 0.8) .

Q. What strategies resolve contradictions between in vitro binding assays and cellular activity studies?

Methodological Answer:

  • Orthogonal Assays : Validate binding affinity via SPR (surface plasmon resonance) alongside functional cAMP assays .
  • Solubility Adjustments : Use DMSO stocks ≤0.1% to avoid cellular toxicity. Confirm compound stability in assay buffers via LC-MS .
  • Membrane Permeability : Measure logD (pH 7.4) and P-gp efflux ratios to correlate cellular uptake with activity .

Q. How can selectivity against related receptor subtypes be evaluated computationally and experimentally?

Methodological Answer:

  • Computational Docking : Use AutoDock Vina to model interactions with RORγ, PI3K, or 5-HT₄ receptors. Prioritize residues with hydrogen bonding (e.g., Glu286 in RORγ) .
  • In Vitro Profiling : Screen against a panel of 50+ nuclear receptors (e.g., RORα, RORβ) at 10 µM. Use radioligand displacement assays for IC₅₀ determination .
  • Cryo-EM/Co-crystallization : Resolve binding modes at atomic resolution to guide structural optimization .

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